![molecular formula C50H46CaF2N2O8 B1146109 Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate CAS No. 254452-96-5](/img/structure/B1146109.png)
Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related substances to this compound has been explored to serve as references in quality control. Zhou Wei-cheng (2010) detailed the synthesis of five related substances that could aid in understanding the synthesis process of our compound of interest (Zhou Wei-cheng, 2010). These syntheses provide a foundational understanding of the chemical reactions and intermediates involved in producing similar compounds.
Molecular Structure Analysis
Studies on compounds with similar molecular structures, such as the work by Ei et al. (2014), shed light on the molecular structure of related quinolines. They investigated the crystal structure of a compound that serves as an intermediate to synthesize pitavastatin calcium, revealing insights into the triclinic crystal system and space group, which may parallel the structural characteristics of our compound of interest (Ei et al., 2014).
Chemical Reactions and Properties
The photochemical behavior of similar quinoline derivatives, such as the work by M. Mella et al. (2001), provides insight into potential chemical reactions and properties. This study explored the photostability and photoreactivity of ciprofloxacin, a quinoline derivative, under various conditions, suggesting the types of chemical reactions our compound might undergo when exposed to light or specific reagents (M. Mella et al., 2001).
Physical Properties Analysis
The physical properties of closely related compounds, such as solubility, melting point, and crystalline structure, can provide insights into the physical behavior of our compound. For example, the study of racemic ethyl 4-(2-fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate by A. Linden et al. (1998) discussed the compound's crystal structure and potential calcium modulatory properties, offering a perspective on how structural features influence physical properties (A. Linden et al., 1998).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, is crucial. The work by Mikio Suzuki et al. (2001) on quinoline-based HMG-CoA reductase inhibitors illustrates the significance of structural elements on the compound's chemical behavior and interactions, relevant for comprehending the chemical properties of our compound (Mikio Suzuki et al., 2001).
科学的研究の応用
Synthesis and Related Compounds
Research has demonstrated the synthesis of related substances of calcium salts of quinoline-based HMG-CoA reductase inhibitors, which are considered potential anti-hypercholesterolemic drug candidates. These substances, synthesized and serving as references in quality control, include various derivatives of 3,5-dihydroxyheptenoic acid (Zhou Wei-cheng, 2010).
Biological Evaluations
A study on the synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors found that these compounds, including derivatives of 3,5-dihydroxyheptenoic acid, inhibit the enzyme HMG-CoA reductase in vitro. Among these, NK-104 (pitavastatin calcium) showed the greatest potency (M. Suzuki et al., 2001).
Anti-Hypercholesterolemic Evaluations
Another study synthesized a series of calcium salts of 4-substituted quinoline-based mevalonic acid and evaluated their anti-hypercholesterolemic effects in quails. Several compounds were found to significantly decrease levels of total cholesterol and low-density lipoprotein, with some showing better effects than atorvastatin (Qun Hao et al., 2011).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of intermediates for statin drugs like pitavastatin calcium is also noteworthy. These studies involve complex chemical synthesis processes and provide insights into the structural properties of these compounds (Ei et al., 2014).
Calcium Modulatory Properties
A study on the synthesis of racemic ethyl 4-(2-fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate revealed potential calcium modulatory properties, showing the importance of steric interactions and bond-angle distortions in these molecules (A. Linden et al., 1998).
Nuclear Magnetic Resonance Studies
Fluorine 19 nuclear magnetic resonance (NMR) studies of intracellular fluorinated calcium chelators have been conducted to determine cytosolic free calcium levels in cells and organs. This research highlights the design and synthesis of fluorinated calcium chelators with high affinity for calcium ions, contributing to the understanding of calcium dynamics in biological systems (L. Levy et al., 1987).
特性
IUPAC Name |
calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19+;/m00./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-YHMHGUCLSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

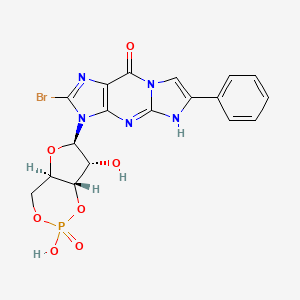
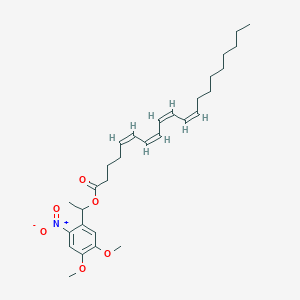
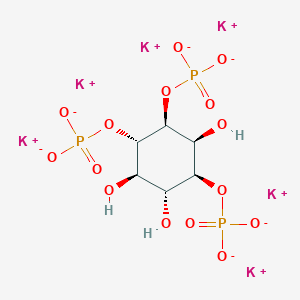
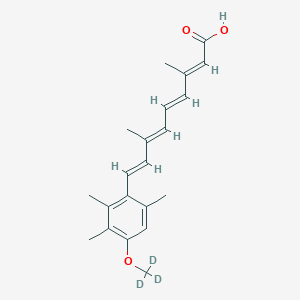
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)

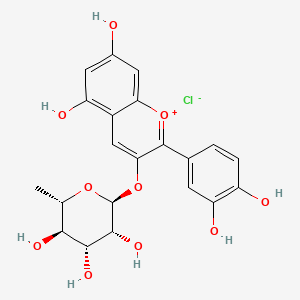


![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)